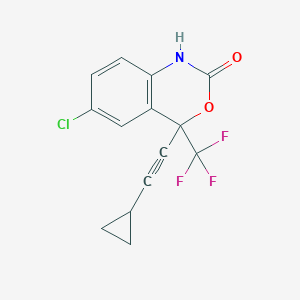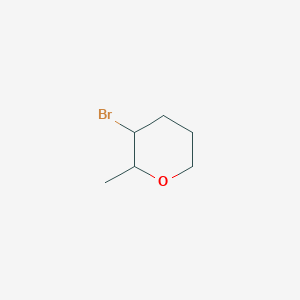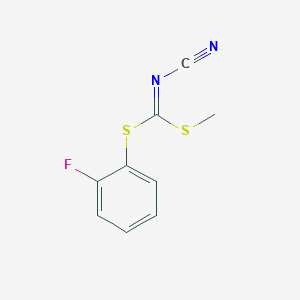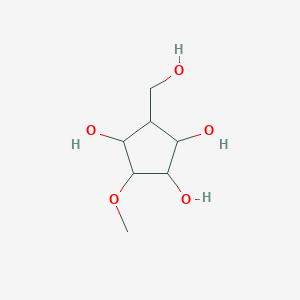![molecular formula C8H14FNO2 B137677 N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide CAS No. 141765-40-4](/img/structure/B137677.png)
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide, also known as NFEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of cyclopentyl compounds and is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).
Mechanism of Action
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide acts as a positive allosteric modulator of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA receptor, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects
In addition to its anticonvulsant and anxiolytic effects, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has also been shown to exhibit neuroprotective properties. Studies have demonstrated that N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide can protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neuronal damage in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide is its high potency and selectivity for the GABA receptor, making it a useful tool for studying the role of the GABA receptor in neurological disorders. However, one limitation of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide. One area of interest is the development of novel drugs based on the structure of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide for the treatment of epilepsy and anxiety disorders. Another direction is the investigation of the potential neuroprotective effects of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide at the molecular level.
Synthesis Methods
The synthesis of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide involves the reaction of 2-fluorocyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to yield N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide in high yield and purity.
Scientific Research Applications
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and depression. In preclinical studies, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has been shown to exhibit anticonvulsant and anxiolytic properties, making it a promising candidate for the development of novel drugs in these therapeutic areas.
properties
CAS RN |
141765-40-4 |
|---|---|
Product Name |
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide |
Molecular Formula |
C8H14FNO2 |
Molecular Weight |
175.2 g/mol |
IUPAC Name |
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H14FNO2/c1-5(12)10-8-3-6(4-11)2-7(8)9/h6-8,11H,2-4H2,1H3,(H,10,12)/t6-,7-,8-/m1/s1 |
InChI Key |
MKJAITJMAAHXMS-BWZBUEFSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](C[C@H]1F)CO |
SMILES |
CC(=O)NC1CC(CC1F)CO |
Canonical SMILES |
CC(=O)NC1CC(CC1F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





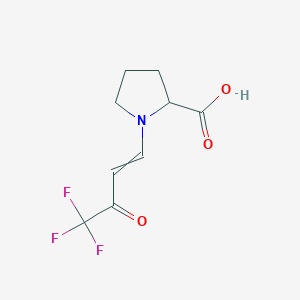
![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)
